5,7,10-Trimethylundec-9-ene-4,6-dione
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Overview
Description
5,7,10-Trimethylundec-9-ene-4,6-dione is an organic compound with the molecular formula C14H24O2 and a molecular weight of 224.3392 g/mol . It is characterized by the presence of three methyl groups and a double bond within its undecane backbone, along with two ketone functionalities at positions 4 and 6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,10-Trimethylundec-9-ene-4,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by oxidation and subsequent functional group transformations to introduce the ketone functionalities . Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and optimized catalytic processes to ensure high efficiency and cost-effectiveness . The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,7,10-Trimethylundec-9-ene-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
5,7,10-Trimethylundec-9-ene-4,6-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7,10-Trimethylundec-9-ene-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone functionalities can form hydrogen bonds and interact with enzymes or receptors, modulating their activity . The double bond and methyl groups also contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3,5,7,10-Tetramethylundec-9-ene-4,6-dione: This compound has an additional methyl group compared to 5,7,10-Trimethylundec-9-ene-4,6-dione.
9-Undecene-4,6-dione: Lacks the methyl substitutions present in this compound.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups, double bond, and ketone functionalities, which confer distinct chemical and biological properties .
Properties
CAS No. |
94201-70-4 |
---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
5,7,10-trimethylundec-9-ene-4,6-dione |
InChI |
InChI=1S/C14H24O2/c1-6-7-13(15)12(5)14(16)11(4)9-8-10(2)3/h8,11-12H,6-7,9H2,1-5H3 |
InChI Key |
CFGSDQZJQUFHTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C)C(=O)C(C)CC=C(C)C |
Origin of Product |
United States |
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